(R)-Glycidyl butyrate

Catalog No.
S714504
CAS No.
60456-26-0
M.F
C7H12O3
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Glycidyl butyrate

CAS Number

60456-26-0

Product Name

(R)-Glycidyl butyrate

IUPAC Name

[(2R)-oxiran-2-yl]methyl butanoate

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C7H12O3/c1-2-3-7(8)10-5-6-4-9-6/h6H,2-5H2,1H3/t6-/m1/s1

InChI Key

YLNSNVGRSIOCEU-ZCFIWIBFSA-N

SMILES

CCCC(=O)OCC1CO1

Synonyms

(R)-Oxiranylmethyl Ester Butanoic Acid; (-)-Glycidyl Butyrate; (2R)-(-)-Glycidyl Butyrate; (R)-(-)-Glycidyl Butyrate; (R)-Glycidyl Butyrate; (R)-Glycidyl Ester Butyric Acid;

Canonical SMILES

CCCC(=O)OCC1CO1

Isomeric SMILES

CCCC(=O)OC[C@H]1CO1

(R)-Glycidyl butyrate is a chiral molecule, meaning it has a non-superimposable mirror image. It is an ester formed by (R)-glycidol and butyric acid []. Research suggests it has antibacterial properties, particularly against Gram-positive bacteria [].


Molecular Structure Analysis

(R)-Glycidyl butyrate has a three-carbon chain (butyl group) bonded to a carboxylic acid group (derived from butyric acid). This is linked to a three-membered ring with an oxygen atom (epoxy group) and a hydroxyl group [(R)-glycidyl group] []. The specific spatial arrangement of the groups around the central carbon in the epoxy ring determines its chirality [].


Chemical Reactions Analysis

Synthesis routes for (R)-Glycidyl butyrate involve the reaction of (R)-glycidol with butyric acid in the presence of an appropriate catalyst []. However, specific details of the reaction mechanism are not readily available in scientific literature.


Physical And Chemical Properties Analysis

(R)-Glycidyl butyrate appears as a clear to pale yellow liquid at room temperature [, ]. Limited data is available on other specific properties.

  • Molecular Formula: C7H12O3 []
  • CAS Number: 60456-26-0 []
  • Molecular Weight: 144.17 g/mol []
Due to its epoxide structure. It can undergo:

  • Nucleophilic Attack: The epoxide ring can be opened by nucleophiles, leading to the formation of diols or other derivatives. This property is exploited in asymmetric synthesis to introduce stereogenic centers in target molecules .
  • Hydrolysis: The compound can be hydrolyzed enzymatically or chemically to yield (S)-glycidyl butyrate and other products. For example, porcine pancreatic lipase has been used for the enzymatic resolution of racemic glycidyl butyrate, favoring the production of (R)-glycidyl butyrate .
  • Reflux Reactions: In synthetic procedures, (R)-glycidyl butyrate can react with various reagents under reflux conditions to yield different derivatives, showcasing its versatility in organic synthesis .

(R)-Glycidyl butyrate exhibits significant biological activity, particularly as an inhibitor of bacterial growth. It has been shown to selectively inhibit certain bacterial strains, making it a potential candidate for developing antimicrobial agents . Additionally, its role as an intermediate in the synthesis of Linezolid highlights its importance in pharmaceutical applications.

Several synthetic routes exist for producing (R)-glycidyl butyrate:

  • Asymmetric Synthesis: Utilizing (S)-epichlorohydrin and n-butyric acid in the presence of catalysts like chromium salts at controlled temperatures allows for efficient production of the compound .
  • Enzymatic Hydrolysis: The racemic form can be resolved using specific lipases that preferentially hydrolyze one enantiomer over the other, providing a means to obtain optically pure (R)-glycidyl butyrate .
  • Reflux Method: A method involving the reaction of (S)-3-chloro-2-hydroxypropyl butyrate with carbonate in acetone under reflux conditions has been reported, yielding high purity and optical purity of (R)-glycidyl butyrate .

Studies have shown that (R)-glycidyl butyrate interacts with specific enzymes that catalyze its hydrolysis or nucleophilic attack on its epoxide ring. For instance, research into its interaction with porcine pancreatic lipase demonstrated selective hydrolysis favoring one enantiomer over another, which is critical for applications requiring high enantiomeric purity .

(R)-Glycidyl butyrate shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
(S)-Glycidyl ButyrateChiral EpoxideEnantiomer of (R)-glycidyl butyrate; different biological activity .
GlycidolSimple EpoxidePrecursor to glycidyl esters; lacks the butyric acid moiety .
Butyric AnhydrideAcid DerivativeUsed in the synthesis of glycidyl esters; not chiral .
Ethylene Glycol ButyrateDiolNon-chiral; used in different applications compared to glycidyl derivatives .

(R)-Glycidyl butyrate's unique chiral structure and reactivity make it particularly valuable in pharmaceutical applications, distinguishing it from similar compounds that may not possess the same level of biological activity or synthetic utility.

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (86.96%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

(R)-Glycidyl butyrate

Dates

Modify: 2023-08-15

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